
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile is a chemical compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of two methoxy groups at the 6 and 7 positions, a dihydroisoquinoline moiety, and an acetonitrile group
Métodos De Preparación
The synthesis of 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile typically involves the reaction of 6,7-dimethoxy-1-tetralone with malononitrile in the presence of a base to form the corresponding enaminonitrile. This intermediate is then subjected to cyclization to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include formaldehyde, acyl iso(thio)cyanates, and various bases and solvents. Major products formed from these reactions include fused heterocyclic compounds such as pyrimidoisoquinolines and thiouracyloisoquinolines .
Aplicaciones Científicas De Investigación
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor antagonists.
Mecanismo De Acción
The mechanism of action of 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, its derivatives can inhibit P-glycoprotein by binding to its active site, thereby preventing the efflux of chemotherapeutic agents from cancer cells and enhancing their efficacy . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule in drug development.
Comparación Con Compuestos Similares
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile can be compared with other isoquinoline derivatives such as:
Papaverine: A vasodilator used in the treatment of spasms.
Quinapril: An antihypertensive agent.
Debrisoquine: An antihypertensive drug.
What sets this compound apart is its unique combination of methoxy groups and the acetonitrile moiety, which confer distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
43052-77-3 |
|---|---|
Fórmula molecular |
C13H14N2O2 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile |
InChI |
InChI=1S/C13H14N2O2/c1-16-12-7-9-4-6-15-11(3-5-14)10(9)8-13(12)17-2/h7-8H,3-4,6H2,1-2H3 |
Clave InChI |
FIIFYAUIXKFDEZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)CCN=C2CC#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


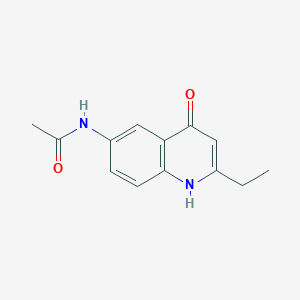

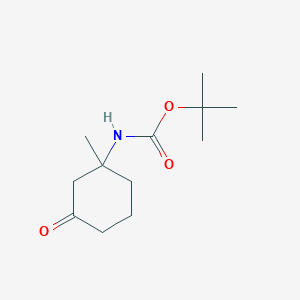


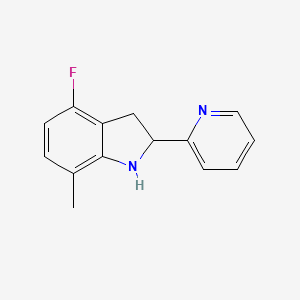
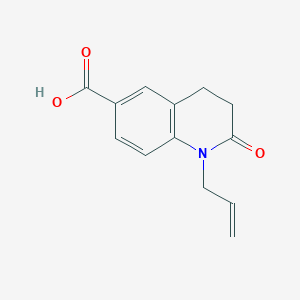

![2-(3-Ethyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11878647.png)
![Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]-](/img/structure/B11878648.png)
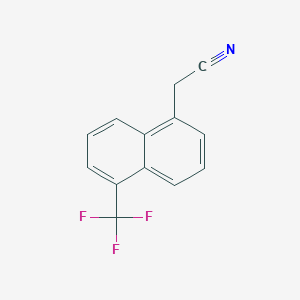
![7-Bromo-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11878664.png)

![1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid](/img/structure/B11878681.png)
